3',6'-Dibromo-2'-fluorophenacyl bromide
Description
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Properties
IUPAC Name |
2-bromo-1-(3,6-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYUOSRCBFELQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)CBr)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3',6'-Dibromo-2'-fluorophenacyl bromide is an organic compound that has garnered attention for its biological properties and potential applications in pharmaceutical research. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a phenacyl moiety substituted with two bromine atoms and one fluorine atom. Its molecular formula is C₁₃H₈Br₂F, and it has a molecular weight of approximately 364.01 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including proteins involved in signal transduction pathways. The compound may inhibit or modulate enzyme activities, leading to alterations in cellular functions such as apoptosis, proliferation, and inflammation.
Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been shown to inhibit kinases involved in cancer cell proliferation, suggesting a role as an anticancer agent.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of halogenated phenacyl derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis demonstrated an increase in Annexin V-positive cells after treatment with the compound.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 15 | 30 |
| MCF-7 | 20 | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
